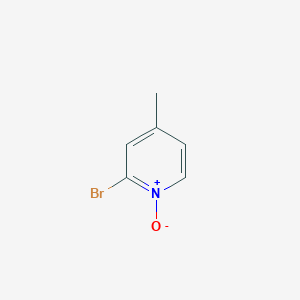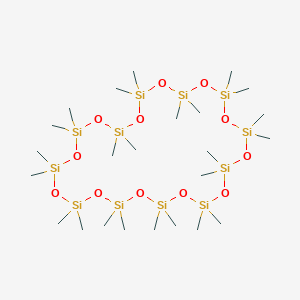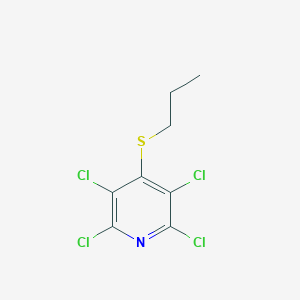
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione
Übersicht
Beschreibung
The compound 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione is a derivative of 2,2-dimethyl-1,3-dioxane-4,6-dione, commonly known as Meldrum's acid. This compound is of interest due to its potential applications in organic synthesis and its biological activities. The phenyl group attached at the 5-position introduces aromatic character to the molecule, which can influence its reactivity and interaction with various biological targets .
Synthesis Analysis
The synthesis of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives can be achieved through various methods. One approach involves the self-catalyzed Knoevenagel condensation using Meldrum’s acid and formylphenoxyaliphatic acids in water, which results in the formation of novel 5-arylidene derivatives . Another method includes the condensation reaction of isopropylidene malonate with aromatic aldehydes using hexadecyltrimethylammonium bromide (HTMAB) as a catalyst in water, providing an environmentally friendly and efficient synthesis . Additionally, the reaction of Meldrum's acid with 3-aryl-1-phenylprop-2-en-1-ones in the presence of L-proline as a catalyst has been used to synthesize related compounds .
Molecular Structure Analysis
The molecular structure of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives has been studied using single crystal X-ray diffraction (XRD) and density functional theory (DFT) techniques. These studies reveal that the molecules can arrange in dimer forms through intermolecular hydrogen bonding . The crystal structure of a related compound, 2,2-dimethyl-5-(5-methyl-2-furfurylidene)-1,3-dioxane-4,6-dione, shows that the molecules exist in an x-cis conformation, which is stabilized by conjugation and possibly an intramolecular hydrogen bond .
Chemical Reactions Analysis
The reactivity of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives has been explored in various chemical reactions. For instance, the reaction with aqueous ammonia yields an amino(thiomethyl)methylene derivative, which upon further reaction can lead to sulfoxide derivatives and other products with potential biological activity . The introduction of N-nucleophiles to related compounds has led to the formation of nucleophilic attack products, which can be used as substrates for further transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione derivatives have been characterized using various techniques. DFT calculations provide insights into the optimized molecular structure, natural bond orbital analysis, electrostatic potential map, HOMO-LUMO energies, and atomic charges . These properties are crucial for understanding the reactivity and potential applications of these compounds. Additionally, the compounds have shown promising DPPH radical scavenging activity and cytotoxicity against the A431 cancer cell line, indicating their potential as therapeutic agents .
Wissenschaftliche Forschungsanwendungen
Organic Synthesis
- Field : Organic Chemistry
- Application Summary : “2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione” is widely used in organic synthesis, especially for multiple C-C bond formations due to its adequate acidity (pKa 4.83) and steric rigidity .
- Methods of Application : One common reaction involving this compound is the Knoevenagel condensation reaction between aldehydes and Meldrum’s acid .
- Results : The use of this compound in organic synthesis facilitates the formation of complex organic molecules through multiple C-C bond formations .
Formation of Tetrahydroquinolin-2-one Derivatives
- Field : Organic Chemistry
- Application Summary : “2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione” assists in the formation of tetrahydroquinolin-2-one derivatives .
- Methods of Application : The two-step reaction between enaminone and acylating agent followed by electrophilic cyclization can be performed in a single synthesis procedure, without isolation of intermediates .
- Results : The use of acyl Meldrum’s acids not only shortens the preparation time of the substrates but also easily extends the range of substituents used .
Safety And Hazards
Eigenschaften
IUPAC Name |
2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-12(2)15-10(13)9(11(14)16-12)8-6-4-3-5-7-8/h3-7,9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTUAHNQWHPQAMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(C(=O)O1)C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20164996 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
CAS RN |
15231-78-4 | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15231-78-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015231784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20164996 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2-dimethyl-5-phenyl-1,3-dioxane-4,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.692 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

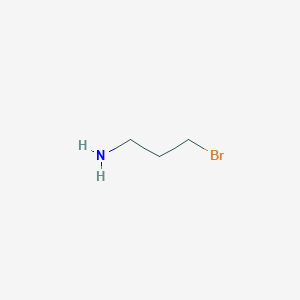
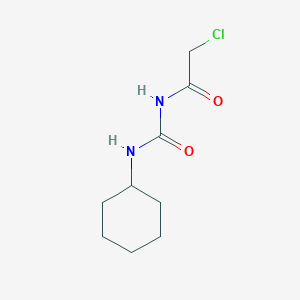

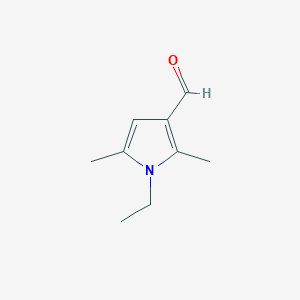
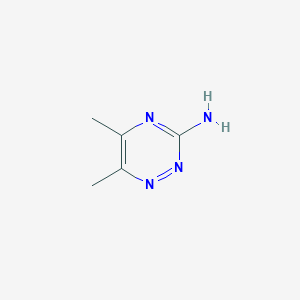
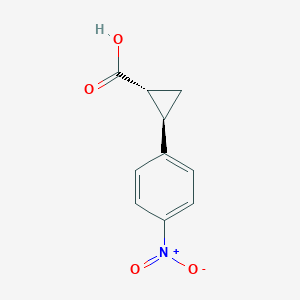
![(Z)-1-[(octadec-9-enyloxy)methyl]propyl hydrogen sulphate](/img/structure/B98696.png)

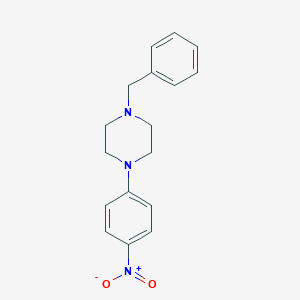
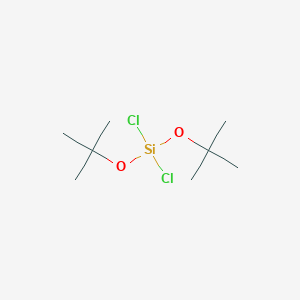
![1H-naphtho[2,1-b]thiete 2,2-dioxide](/img/structure/B98702.png)
